molecular formula C8H9N B1246399 2-Phenylethanimine

2-Phenylethanimine

Cat. No.: B1246399
M. Wt: 119.16 g/mol
InChI Key: HROUEPWZUPHWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenylethanimine is a member of benzenes.

Scientific Research Applications

Biotechnological Production

2-Phenylethanol (2-PE) is recognized for its aromatic alcohol properties, exhibiting a rose-like fragrance. It has found applications in cosmetics, perfumes, and food industries. The production of 2-PE is often achieved through chemical synthesis, but there is a growing interest in microbial transformation processes due to environmental considerations and the demand for "natural" products. Studies have shown significant advancements in biotechnological production methods, especially through the Ehrlich pathway and strategies to enhance production efficiency. Various microbial strains and fermentation techniques, such as solid-state fermentation, have been explored for this purpose (Hua & Xu, 2011); (Martínez-Avila, Sánchez, Font, & Barrena, 2018).

Aroma Compound Production

The use of 2-PE in the food and cosmetic industries is primarily due to its rose-like odor. Methods to enhance its production include various biotransformation techniques, using strains like Kluyveromyces marxianus, and employing alternative fermentation processes like solid-state fermentation of sugarcane bagasse (Martinez et al., 2018).

Bioconversion and Metabolic Engineering

There is considerable research focused on the bioconversion of L-phenylalanine to 2-PE, employing various strains of yeast and E. coli. Metabolic engineering approaches have been applied to optimize the production of 2-PE, addressing issues like feed-back inhibition, precursor transport, and reduction of by-products. These studies offer insights into improving 2-PE bioproduction from a sustainability and economic perspective (Kim, Cho, & Hahn, 2014); (Etschmann, Bluemke, Sell, & Schrader, 2002).

Waste Valorization and Sustainable Production

2-PE production has also been explored through the valorization of agro-industrial wastes, highlighting the potential of using waste materials as substrates in solid-state fermentation. This approach is significant for its sustainability and potential to utilize waste streams efficiently (Martínez-Avila, Muñoz-Torrero, Sánchez, Font, & Barrena, 2021).

Enhanced Production Techniques

Studies have shown that optimizing certain fermentation conditions and employing strategies like in situ product removal can significantly enhance the production of 2-PE. These optimizations include adjustments in glucose and L-phenylalanine concentrations, temperature regulation, and inoculation amounts. Such techniques not only improve the yield but also contribute to the development of more sustainable and cost-effective production methods (Zhu, Xu, Li, & Shi, 2021); (Chreptowicz, Wielechowska, Główczyk-Zubek, Rybak, & Mierzejewska, 2016).

Properties

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

IUPAC Name

2-phenylethanimine

InChI

InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-5,7,9H,6H2

InChI Key

HROUEPWZUPHWDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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